molecular formula C10H11N3O3 B1410927 3-(2-Azidoethoxy)-4-methylbenzoic acid CAS No. 2096985-89-4

3-(2-Azidoethoxy)-4-methylbenzoic acid

Cat. No. B1410927
CAS RN: 2096985-89-4
M. Wt: 221.21 g/mol
InChI Key: FELMRRVPJNTLEX-UHFFFAOYSA-N
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Description

3-(2-Azidoethoxy)-4-methylbenzoic acid, abbreviated as 3-AE-4-MBA, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of benzoic acid and is synthesized via a two-step reaction. Due to its unique properties, 3-AE-4-MBA is used in a variety of research applications, including biochemical and physiological studies.

Scientific Research Applications

Crystal Structure and Property Research

  • Research on Compounds with 3-Methylbenzoic Acid : A study conducted by Chen Xiang (2011) synthesized compounds with 3-methylbenzoic acid, which were characterized by single-crystal X-ray diffraction, IR spectra, and UV-Vis DRIS. The study investigated the crystal structure and properties of these compounds, offering insights into the potential applications of similar benzoic acid derivatives in material sciences.

Solvent-Dependent Coordination Polymers

  • Cobalt Complexes with 3,5-Dinitrobenzoic Acid and 3,5-Dinitro-4-Methylbenzoic Acid : Pedireddi and Varughese (2004) study elaborates on the synthesis, structure, and self-assembly of Co(II) complexes with 3,5-dinitrobenzoic acid and its derivatives. The research highlights the importance of solvents in the formation of these complexes, which could be relevant for understanding the behavior of similar azidoethoxy-methylbenzoic acid derivatives in various solvents.

Hydrogen Bond Mediated Open-Frame Networks

  • Coordination Assemblies with 3,5-Dinitro-4-Methylbenzoic Acid : A study by Varughese and Pedireddi (2005) discusses the formation of host structures through hydrogen bonding using 3,5-dinitro-4-methylbenzoic acid. This research can provide insights into the potential for forming structured networks with similar compounds.

Substituent Effects in Complexation

  • Complexation of Benzoic and 4-Methylbenzoic Acids : Brown et al. (1993) conducted a study on the complexation of benzoic and 4-methylbenzoic acids with β-cyclodextrin and its derivatives. The research could be relevant in understanding how the substituents in azidoethoxy-methylbenzoic acid might affect its complexation behavior.

Doping of Polyaniline with Benzoic Acid Derivatives

  • Polyaniline Doped by Benzoic Acid and Substituted Benzoic Acids : A study by Amarnath and Palaniappan (2005) explores the use of benzoic acid and its derivatives as dopants for polyaniline, providing insights into potential applications in conducting polymers.

properties

IUPAC Name

3-(2-azidoethoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-7-2-3-8(10(14)15)6-9(7)16-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELMRRVPJNTLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)OCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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